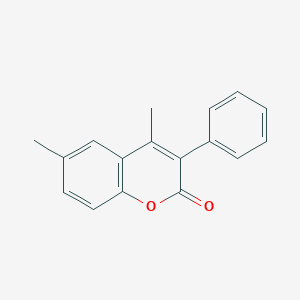
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde, also known as TMDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDCA is a chiral molecule that has a unique structure, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amino acids, and other chiral compounds. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been explored for its potential use in the development of new drugs and pharmaceuticals due to its unique structure.
Wirkmechanismus
The mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is not well understood. However, it has been suggested that (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde may act as a chiral auxiliary in various reactions, facilitating the formation of chiral compounds. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is its simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde is a chiral molecule, making it an interesting subject for research in the field of chiral chemistry. However, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has limitations in terms of its stability and reactivity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. One area of research could be the development of new drugs and pharmaceuticals based on the antioxidant and anti-inflammatory properties of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde. Another area of research could be the synthesis of new chiral compounds using (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a building block. Additionally, the mechanism of action of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde could be further explored to gain a better understanding of its biological effects. Overall, (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde has shown great potential for various applications in scientific research, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with sodium chlorite and acetic acid. The reaction results in the formation of (4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde as a white solid with a melting point of 46-48°C. The synthesis method is relatively simple and can be performed in a laboratory setting with ease.
Eigenschaften
CAS-Nummer |
112709-69-0 |
|---|---|
Produktname |
(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carbaldehyde |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
BWFCUWGVXQIDQS-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CC1C(OC(O1)(C)C)C=O |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C=O |
Synonyme |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
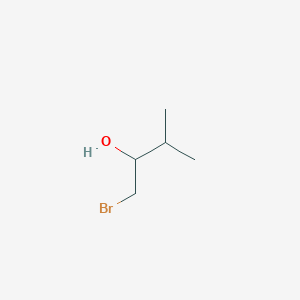
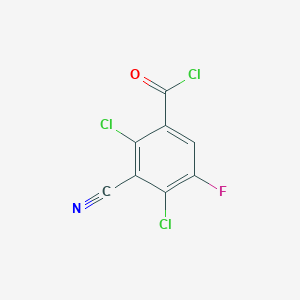
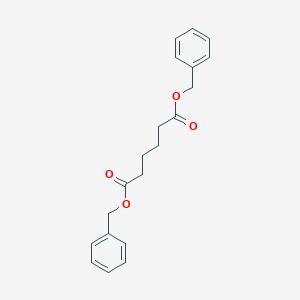
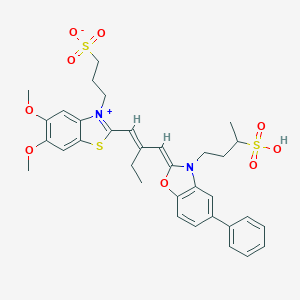
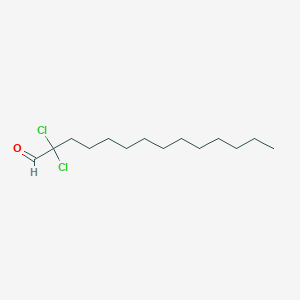
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
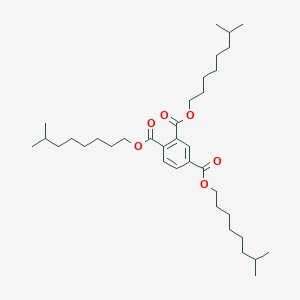
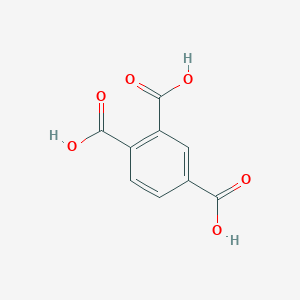
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
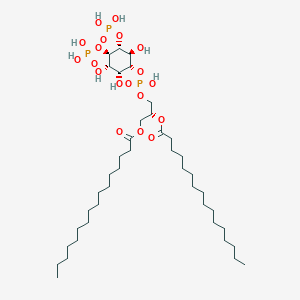
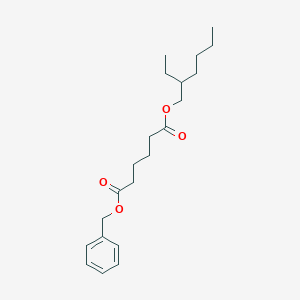
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
